molecular formula C13H13BO2S B1527094 (3-(Benzylthio)phenyl)boronic acid CAS No. 854778-48-6

(3-(Benzylthio)phenyl)boronic acid

Cat. No.: B1527094
CAS No.: 854778-48-6
M. Wt: 244.1 g/mol
InChI Key: RVFUWXHBQUHFJW-UHFFFAOYSA-N
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Description

(3-(Benzylthio)phenyl)boronic acid: is a boronic acid derivative characterized by the presence of a benzylthio group attached to the phenyl ring of boronic acid

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting phenylboronic acid with benzyl mercaptan under suitable conditions, such as in the presence of a base like triethylamine.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the benzylthio group onto the phenylboronic acid framework.

Industrial Production Methods:

  • Batch Production: Large-scale synthesis can be achieved through batch processes, optimizing reaction conditions to maximize yield and purity.

  • Continuous Flow Chemistry: Advanced methods like continuous flow chemistry can be used to enhance production efficiency and scalability.

Chemical Reactions Analysis

(3-(Benzylthio)phenyl)boronic acid: undergoes various types of chemical reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to boronic alcohols.

  • Substitution Reactions: The benzylthio group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: Reducing agents like sodium borohydride can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be employed.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boronic Alcohols: Resulting from reduction reactions.

  • Substituted Derivatives: Various nucleophilic substitution products.

Scientific Research Applications

(3-(Benzylthio)phenyl)boronic acid: has diverse applications in scientific research:

  • Chemistry: Used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to synthesize complex organic molecules.

  • Biology: Employed in the development of bioconjugation techniques for labeling biomolecules.

  • Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based inhibitors.

  • Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in various biological and chemical processes, such as enzyme inhibition and molecular recognition.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: Boronic acids can inhibit enzymes like proteases and glycosidases by forming stable complexes with their active sites.

  • Molecular Recognition: The boronic acid group can participate in molecular recognition processes, binding to specific targets with high affinity.

Comparison with Similar Compounds

  • Phenylboronic Acid

  • Benzylthiophenol

  • Boronic Esters

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Properties

IUPAC Name

(3-benzylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2S/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFUWXHBQUHFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718233
Record name [3-(Benzylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854778-48-6
Record name [3-(Benzylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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